REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]=[O:15])=[CH:10][NH:11]2)=[CH:7][CH:6]=1)[CH3:4].ClS([N:20]=[C:21]=[O:22])(=O)=O.C(O)(=O)C>C1COCC1.O>[CH2:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]=[O:15])=[CH:10][N:11]2[C:21]([NH2:20])=[O:22])=[CH:7][CH:6]=1)[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C2C(=CNC2=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 5° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the solution was further stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
was stirred at RT for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the solution was further stirred at RT for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (c-hexane to EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C2C(=CN(C2=C1)C(=O)N)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |